Cotylimide-IV

Description

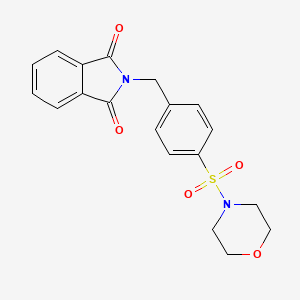

Cotylimide-IV is a phthalimide-derived compound, structurally characterized by a bicyclic aromatic framework with substituents that influence its chemical and pharmacological properties. This compound’s molecular weight and exact CAS registry number remain unspecified in publicly available databases, but its nomenclature suggests structural proximity to Citalopram-related intermediates, which are pivotal in serotonin reuptake inhibitor (SRI) synthesis .

Properties

IUPAC Name |

2-[(4-morpholin-4-ylsulfonylphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c22-18-16-3-1-2-4-17(16)19(23)21(18)13-14-5-7-15(8-6-14)27(24,25)20-9-11-26-12-10-20/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDNOBFGZVBCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for Cotylimide-IV are not extensively documented in the literature. it is generally synthesized through multi-step organic synthesis involving the formation of isoindole and morpholine sulfonyl intermediates . Industrial production methods for this compound are likely to involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Cotylimide-IV undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cotylimide-IV has several scientific research applications, including:

Mechanism of Action

Cotylimide-IV exerts its effects by perturbing the accumulation of strigolactones in plants. It targets specific molecular pathways involved in strigolactone biosynthesis and signaling. The compound has been shown to regulate the nuclear localization of the COP1 ubiquitin ligase, which in turn affects the levels of light regulators such as HY5 . This mechanism highlights the role of this compound in modulating plant growth and development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cotylimide-IV with key analogs, emphasizing molecular weight, functional groups, and structural similarities:

Key Observations:

The nitro group in 4-Nitrophthalimide increases electrophilicity, favoring reactions like nucleophilic aromatic substitution but may reduce metabolic stability . Desfluorocitalopram, lacking a fluorine atom compared to Citalopram, exhibits altered pharmacokinetics due to reduced electronegativity and lipophilicity .

Structural Similarity Metrics: Pyrimidine-based compounds (e.g., 4-Amino-2-chloropyrimidine-5-carbaldehyde) show moderate similarity (0.80) to this compound, suggesting shared backbone motifs despite differing core structures .

Analytical Challenges in Comparative Studies

Chemical analyses of this compound and analogs face hurdles such as:

- Sample Representativeness : Variability in batch composition complicates reproducibility .

- Extraction Limitations : Harsh extraction methods may degrade labile functional groups (e.g., aldehydes or nitro groups), skewing quantification .

- Method Sensitivity : Structural similarities necessitate high-resolution techniques (e.g., LC-MS/MS) to distinguish between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.